molecular formula C14H27N3O9 B12299494 Azido-PEG4-alpha-D-

Azido-PEG4-alpha-D-

Cat. No.: B12299494
M. Wt: 381.38 g/mol
InChI Key: AJCOHNWPGBTGTQ-UHFFFAOYSA-N
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Description

Azido-PEG4-alpha-D-mannose is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. It contains an azide group and a PEG4 chain, which enhance its solubility, stability, and biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG4-alpha-D-mannose is synthesized through a series of chemical reactions involving the introduction of an azide group to a PEG4 chain. The azide group is typically introduced via nucleophilic substitution reactions. The PEG4 chain is then conjugated to alpha-D-mannose through glycosidic bond formation .

Industrial Production Methods

Industrial production of this compoundmannose involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-alpha-D-mannose primarily undergoes click chemistry reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are triazole-linked conjugates, which are stable and biocompatible. These products are used in various applications, including drug delivery and bioconjugation .

Mechanism of Action

Azido-PEG4-alpha-D-mannose exerts its effects through click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole linkages. This mechanism is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compoundmannose is unique due to its mannose moiety, which can enhance specific interactions with mannose-binding proteins and receptors. This specificity makes it particularly useful in targeted drug delivery and diagnostic applications .

Properties

Molecular Formula

C14H27N3O9

Molecular Weight

381.38 g/mol

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2

InChI Key

AJCOHNWPGBTGTQ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]

Origin of Product

United States

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